molecular formula C18H13N5O B11521322 5-amino-3-[(Z)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11521322
M. Wt: 315.3 g/mol
InChI Key: QDWAYEPXYNOBMB-UKTHLTGXSA-N
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Description

5-Amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as amino, cyano, and phenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and 5-methylfuran-2-carbaldehyde in the presence of a base such as piperidine can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions due to the presence of multiple reactive sites. These reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-[(1Z)-1-cyano-2-(4-nitrophenyl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-[(1Z)-1-cyano-2-(1H-pyrrol-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-amino-3-[(1Z)-1-cyano-2-(5-methylfuran-2-yl)eth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H13N5O/c1-12-7-8-15(24-12)9-13(10-19)17-16(11-20)18(21)23(22-17)14-5-3-2-4-6-14/h2-9H,21H2,1H3/b13-9+

InChI Key

QDWAYEPXYNOBMB-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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